2-(6-Bromopyridin-3-yl)propan-2-amine, also known as N-[(6-bromopyridin-3-yl)methyl]propan-2-amine, is a chemical compound classified under substituted pyridines. This compound features a bromine atom at the 6th position of the pyridine ring and a propan-2-amine group attached at the 3rd position via a methylene bridge. Its molecular formula is , and it has a molecular weight of approximately 229.12 g/mol .
The synthesis of 2-(6-Bromopyridin-3-yl)propan-2-amine can be achieved through various methods, primarily focusing on the substitution reactions involving brominated pyridine derivatives. A common approach includes:
The molecular structure of 2-(6-Bromopyridin-3-yl)propan-2-amine can be described in detail:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 229.12 g/mol |
InChI | InChI=1S/C9H12BrN2/c1-7(2)11-5-8(10)12-6-8/h3-4,6-7,11H,5H2,1-2H3 |
InChI Key | AQEKUJFBABSCRI-UHFFFAOYSA-N |
The compound undergoes various chemical reactions typical for substituted pyridines:
Reaction Type | Reagents | Conditions |
---|---|---|
Substitution | Sodium hydride | Polar aprotic solvents |
Oxidation | Hydrogen peroxide | Varies |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
The mechanism of action for 2-(6-Bromopyridin-3-yl)propan-2-amine involves its interaction with specific biological targets, such as enzymes or receptors:
Data on specific interactions and biological pathways is limited but suggests potential applications in medicinal chemistry.
The physical and chemical properties of 2-(6-Bromopyridin-3-yl)propan-2-amine are essential for understanding its behavior in various environments:
Property | Value |
---|---|
Density | Approximately 1.0 g/cm³ |
Boiling Point | Not specified |
Melting Point | Not specified |
Flash Point | Not specified |
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
The applications of 2-(6-Bromopyridin-3-yl)propan-2-amine are diverse, particularly in scientific research:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1